1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Nicotinic α7 receptor Positive allosteric modulation Electrophysiology

1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid, also known as RGH-857, is a small-molecule clinical candidate and a potent, orally active positive allosteric modulator (PAM) of the nicotinic α7 acetylcholine receptor (nAChR). It belongs to the succinimide-piperidine chemical class and is characterized by a 2,5-dioxopyrrolidin-3-yl scaffold bearing a 2,4-dimethoxyphenyl substituent.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
Cat. No. B12207046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O)OC
InChIInChI=1S/C18H22N2O6/c1-25-12-3-4-13(15(9-12)26-2)20-16(21)10-14(17(20)22)19-7-5-11(6-8-19)18(23)24/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,23,24)
InChIKeyLBYBLTUUWUDSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid: Essential Compound Profile for Neuroscience Procurement


1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid, also known as RGH-857, is a small-molecule clinical candidate and a potent, orally active positive allosteric modulator (PAM) of the nicotinic α7 acetylcholine receptor (nAChR) [1]. It belongs to the succinimide-piperidine chemical class and is characterized by a 2,5-dioxopyrrolidin-3-yl scaffold bearing a 2,4-dimethoxyphenyl substituent [1]. This compound was specifically designed to enhance cholinergic signaling with subtype selectivity, and has demonstrated efficacy in preclinical models of cognitive impairment and amnesia [1].

Why Generic α7 PAMs Cannot Substitute for 1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid


The pharmacological profile of 1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid (RGH-857) is tightly coupled to its specific structural features, including the 2,4-dimethoxyphenyl substituent and the piperidine-4-carboxylic acid moiety [1]. While the broader landscape of α7 nAChR PAMs includes diverse chemotypes such as PNU-120596 (a urea derivative) and AVL-3288 (a benzamide), these compounds exhibit fundamentally different allosteric binding sites, selectivity profiles, and pharmacokinetic properties [1]. Generic substitution—whether with an alternative α7 PAM scaffold or a close succinimide analog lacking the specific substitution pattern—risks altering the mode of allosteric modulation (Type I vs. Type II), introducing off-target activity, or compromising oral bioavailability, thereby invalidating preclinical results and delaying translational research [1].

Quantitative Differentiation Evidence for 1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid (RGH-857)


In Vitro Potency and Mode of Allosteric Modulation Compared to PNU-120596

RGH-857 is a Type I PAM that potentiates α7 nAChR currents without slowing receptor desensitization, distinguishing it from Type II PAMs like PNU-120596 which profoundly prolong channel opening and alter desensitization kinetics [1]. In patch-clamp electrophysiology on human α7 nAChR expressed in HEK-293 cells, RGH-857 produced a robust potentiation of ACh-evoked currents with an EC₅₀ of approximately 150 nM, whereas PNU-120596 exhibited an EC₅₀ of approximately 1 µM in the same assay format [1].

Nicotinic α7 receptor Positive allosteric modulation Electrophysiology

Subtype Selectivity Profile Against α4β2 and 5-HT₃ Receptors

RGH-857 was designed to minimize off-target modulation of related Cys-loop ligand-gated ion channels. In selectivity profiling, RGH-857 at 30 µM showed <20% modulation of α4β2 nAChR and <10% inhibition of 5-HT₃ receptors, while maintaining full efficacy at α7 nAChR [1]. In contrast, the structurally distinct α7 PAM AVL-3288 has been reported in prior literature to exhibit cross-reactivity with other nicotinic receptor subtypes at therapeutic concentrations [1].

Selectivity Nicotinic receptor subtypes Off-target screening

Oral Bioavailability and Brain Penetration Differentiated from Succinimide Scaffold Analogs

A critical differentiation point for RGH-857 is its oral bioavailability and brain penetration, validated in rodent pharmacokinetic studies. RGH-857 demonstrated an oral bioavailability (F%) of 45% in rats, with a brain-to-plasma concentration ratio (B/P) of 2.3 at 1 hour post-dose, indicating efficient CNS penetration [1]. In contrast, closely related succinimide-piperidine analogs lacking the 2,4-dimethoxyphenyl substitution showed significantly lower brain exposure (B/P < 1.0) and poorer oral absorption (F% < 15%) [1].

Pharmacokinetics Brain penetration Oral dosing

In Vivo Efficacy in Scopolamine-Induced Amnesia Model Versus Donepezil

RGH-857 was evaluated in the scopolamine-induced amnesia model in rats, a standard preclinical model for cognitive impairment. At an oral dose of 3 mg/kg, RGH-857 significantly reversed scopolamine-induced deficits in novel object recognition (NOR), with an improvement in discrimination index comparable to donepezil (0.5 mg/kg, i.p.) [1]. Quantitative data showed that RGH-857 (3 mg/kg, p.o.) increased the discrimination index by 45% relative to scopolamine-treated controls, while donepezil produced a 40% improvement at its efficacious dose [1].

Cognitive enhancement Amnesia reversal In vivo pharmacology

Solution Stability and Procurement Handling Advantage Over Market Alternatives

RGH-857 requires fresh preparation of stock solutions due to limited solution stability, as indicated in its technical datasheet . Specifically, stock solutions in DMSO are reported to be unstable upon prolonged storage, necessitating preparation immediately before use . This contrasts with alternative α7 PAM chemical probes such as PNU-120596, which can be stored as DMSO stock solutions at -20°C for several weeks without degradation .

Solution stability Procurement Storage conditions

Structural Determinants of Allosteric Potency: 2,4-Dimethoxyphenyl Substituent vs. Unsubstituted Phenyl Analogs

Systematic SAR exploration in the Ledneczki et al. study demonstrated that the presence of the 2,4-dimethoxyphenyl substituent on the dioxopyrrolidin nitrogen is a critical determinant of PAM potency at α7 nAChR [1]. The unsubstituted N-phenyl analog exhibited a >10-fold loss in potentiator activity (EC₅₀ > 5000 nM vs. 150 nM for RGH-857), confirming that the 2,4-dimethoxy substitution pattern is essential for high-affinity interaction with the allosteric binding site [1].

Structure-activity relationship Allosteric modulation Succinimide scaffold

Recommended Research Application Scenarios for 1-[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid (RGH-857)


In Vitro Electrophysiological Characterization of α7 nAChR Allosteric Modulation

RGH-857 is the recommended tool compound for patch-clamp electrophysiology studies aimed at dissecting Type I positive allosteric modulation of human α7 nAChR. Its high potency (EC₅₀ ≈ 150 nM) and clean kinetic profile make it ideal for studying the effects of allosteric modulation on channel gating and ion flux without the confounding influence of altered desensitization kinetics [1]. Use as a reference PAM in head-to-head comparisons with Type II modulators like PNU-120596 or in co-application experiments with orthosteric agonists is supported by the selectivity data.

In Vivo Cognitive Enhancement Pharmacology in Rodent Models

For preclinical behavioral pharmacology programs targeting cognitive impairment, RGH-857 offers oral bioavailability (F% ≈ 45%) and brain penetration (B/P ≈ 2.3) that are superior to close structural analogs [1]. It is validated in the scopolamine-induced amnesia model at 3 mg/kg p.o., producing cognitive enhancement comparable to donepezil [1]. This makes it suitable for studies of Alzheimer's disease, age-related cognitive decline, and schizophrenia-related cognitive deficits.

Structure-Activity Relationship (SAR) Studies on Succinimide-Based α7 PAMs

RGH-857 serves as the optimized reference point for SAR investigations of the succinimide-piperidine scaffold. Its >33-fold potency advantage over the unsubstituted N-phenyl analog [1] provides a quantitative baseline for evaluating new substituent modifications. Procurement of RGH-857 as a control compound is essential for any medicinal chemistry effort seeking to maintain or improve upon the established allosteric pharmacophore.

Off-Target Selectivity Profiling in Neuropharmacology Panels

The selectivity profile of RGH-857 (<20% modulation of α4β2 nAChR, <10% inhibition of 5-HT₃ at 30 µM) [1] supports its use as a clean α7 PAM control in broad-panel selectivity screens. Researchers evaluating novel α7 modulators can benchmark their compounds' selectivity windows against RGH-857 to assess potential off-target liability relative to the clinical candidate standard.

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